butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 89774-72-1
VCID: VC5330546
InChI: InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13)
SMILES: CCCCOC(=O)NC(C(Cl)(Cl)Cl)O
Molecular Formula: C7H12Cl3NO3
Molecular Weight: 264.53

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

CAS No.: 89774-72-1

Cat. No.: VC5330546

Molecular Formula: C7H12Cl3NO3

Molecular Weight: 264.53

* For research use only. Not for human or veterinary use.

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate - 89774-72-1

Specification

CAS No. 89774-72-1
Molecular Formula C7H12Cl3NO3
Molecular Weight 264.53
IUPAC Name butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Standard InChI InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13)
Standard InChI Key DKEDAQSPAGTWFM-UHFFFAOYSA-N
SMILES CCCCOC(=O)NC(C(Cl)(Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate ester with the molecular formula C₇H₁₂Cl₃NO₃ and a molecular weight of 264.53 g/mol . Its structure comprises:

  • Butyl group: A four-carbon alkyl chain esterifying the carbamate.

  • Carbamate core: A carbonyl group bonded to a nitrogen atom.

  • Trichloro-1-hydroxyethyl moiety: A hydroxyethyl chain substituted with three chlorine atoms at the β-carbon .

The compound’s SMILES notation is CCCCOC(=O)NC(C(Cl)(Cl)Cl)O .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Carbamation: Reaction of 2,2,2-trichloroacetaldehyde with butylamine to form the hydroxyethylamine intermediate.

  • Esterification: Treatment with phosgene or chloroformates to introduce the carbamate group .

Alternative methods include:

  • One-pot conversion: Direct transformation of tert-butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate to the butyl derivative via acid-mediated deprotection .

  • N-Allylation: Introduction of allyl groups to facilitate cyclization reactions .

Key Conditions:

ParameterOptimal RangeNotes
Temperature0–25°CTo control hydrolysis risk
pHNeutral to alkalineAlkaline conditions favor esterification
SolventDichloromethaneEnhances reaction solubility

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight264.53 g/mol
Density1.042 g/mL (25°C)
Boiling Point130–135°C (1 Torr)
SolubilityChloroform, Methanol
AppearanceViscous liquid, clear to light yellow

Spectral Data

  • ¹H NMR (CDCl₃): Peaks at δ 5.45 (NH), 3.94 (OCH₂), 3.66 (Cl₃C-CH₂), and 1.44 (butyl CH₃) .

  • IR (Liquid Film): Strong absorption at 2178 cm⁻¹ (N-H stretch) and 1467 cm⁻¹ (C-O-C stretch) .

Chemical Reactivity and Stability

Hydrolysis

The compound undergoes hydrolysis in aqueous alkaline conditions, yielding butyl alcohol and trichloro-1-hydroxyethylamine derivatives. This reactivity is critical for controlled deprotection in synthetic workflows.

Nucleophilic Substitution

The β-trichloromethyl group participates in nucleophilic displacement reactions, facilitating the synthesis of:

  • Bicyclic amines: Via intramolecular [2+2] photocyclization .

  • Azabicyclohexanes: Key intermediates in proline analog synthesis .

Thermal Stability

Decomposition products include carbon monoxide (CO) and chlorinated hydrocarbons, necessitating strict temperature control during handling .

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Proline derivatives: Used in peptidomimetic design .

  • Tetrazine analogs: For bioorthogonal chemistry applications .

Agricultural Use

Preliminary studies suggest potential as a fungicide or insecticide, though toxicity profiles require further validation .

Materials Science

The trichloro group enhances electron-withdrawing effects, making it suitable for:

  • Polymer synthesis: Cross-linking agents in hydrogel formation .

  • Coordination chemistry: Ligand design for metal-organic frameworks .

Hazard CategoryClassificationHazard Statement
ToxicityAcute Toxicity 3H301 (Toxic if swallowed)
Skin IrritationCategory 2H315 (Causes skin irritation)
Eye DamageCategory 1H318 (Causes serious eye damage)
Respiratory IrritationCategory 3H335 (May cause respiratory irritation)

Precautionary Measures

CodeActionRationale
P261Avoid breathing dust/fumesPrevents inhalation
P264Wash thoroughly after handlingMitigates dermal exposure
P403+P233Store in well-ventilated areaPrevents vapor accumulation
P405Store locked upLimits unauthorized access

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